molecular formula C33H57ClO7Si4 B2719122 (3R,4S,5R,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-ol CAS No. 960494-15-9

(3R,4S,5R,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-ol

Cat. No.: B2719122
CAS No.: 960494-15-9
M. Wt: 713.6
InChI Key: UTFIOIDDBKLFAJ-PLLWELNYSA-N
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Description

(3R,4S,5R,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-ol is a useful research compound. Its molecular formula is C33H57ClO7Si4 and its molecular weight is 713.6. The purity is usually 95%.
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Scientific Research Applications

Diversity-Oriented Synthesis and Biological Screening

The study by Zaware et al. (2011) on the synthesis of a library of substituted tetrahydropyrans using oxidative carbon-hydrogen bond activation and click chemistry highlights a methodology that could be applicable for the synthesis of complex molecules like the one mentioned. Such methodologies enable the rapid generation of structurally diverse compounds for biological screening against various targets (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Synthesis and Structural Analysis

The research by Bennett and Murphy (2020) on synthesizing a tetrahydropyran compound with specific stereochemistry demonstrates the importance of precise structural configuration in scientific research, especially when targeting specific biological activities or material properties (Bennett & Murphy, 2020).

Convenient Synthesis Routes

Liu et al. (2008) developed a convenient synthesis route for a similar tetrahydropyran compound, underscoring the significance of efficient synthesis methods in producing compounds for research applications. Such methodologies facilitate the exploration of the compound's potential in various scientific domains (Liu, Li, Lu, & Miao, 2008).

Novel Synthesis Approaches

Another study by Liu et al. (2010) on a novel approach to synthesizing a structurally related tetrahydropyran compound highlights the ongoing development of new synthesis strategies. These strategies can extend the compound's research applications, including material science, medicinal chemistry, and biological studies (Liu, Li, Li, Yang, & Lu, 2010).

Properties

IUPAC Name

(3R,4S,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57ClO7Si4/c1-14-36-27-18-15-24(16-19-27)21-25-22-26(17-20-28(25)34)33(35)32(41-45(11,12)13)31(40-44(8,9)10)30(39-43(5,6)7)29(38-33)23-37-42(2,3)4/h15-20,22,29-32,35H,14,21,23H2,1-13H3/t29-,30-,31+,32-,33?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFIOIDDBKLFAJ-PLLWELNYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3([C@@H]([C@H]([C@@H]([C@H](O3)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57ClO7Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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